({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine
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Overview
Description
({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyridine ring substituted with chloro and trifluoromethyl groups, a sulfamoyl group, and a dichlorophenyl moiety. The presence of these functional groups imparts distinctive chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyridine intermediate with a suitable sulfamoylating agent, such as sulfamoyl chloride, under basic conditions.
Attachment of the Dichlorophenyl Moiety: The final step involves the coupling of the dichlorophenyl group to the sulfamoyl-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro and trifluoromethyl groups on the pyridine ring.
Oxidation and Reduction Reactions: The sulfamoyl group can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The dichlorophenyl moiety can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the sulfamoyl group .
Scientific Research Applications
({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of ({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-trifluoromethylpyridine: Shares the pyridine ring with chloro and trifluoromethyl substituents.
3,5-Dichlorophenylsulfamoyl derivatives: Contains the dichlorophenyl and sulfamoyl groups.
Uniqueness
({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine is unique due to its combination of functional groups, which imparts distinctive chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-chloro-2-[[(3,5-dichlorophenyl)methyl-(methylsulfamoyl)amino]methyl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3F3N3O2S/c1-22-27(25,26)24(7-9-2-11(16)5-12(17)3-9)8-14-13(18)4-10(6-23-14)15(19,20)21/h2-6,22H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKXOOKRVLBWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)N(CC1=CC(=CC(=C1)Cl)Cl)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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